Allyltrifluoroacetate

Catalog No.
S661958
CAS No.
383-67-5
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltrifluoroacetate

CAS Number

383-67-5

Product Name

Allyltrifluoroacetate

IUPAC Name

prop-2-enyl 2,2,2-trifluoroacetate

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2

InChI Key

XIVPVSIDXBTZLM-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(F)(F)F

Canonical SMILES

C=CCOC(=O)C(F)(F)F

Precursor for Nucleophilic Allylic Metals

  • Allyltrifluoroacetate serves as a crucial precursor for generating nucleophilic allylic metal species. These species, often formed by reacting allyltrifluoroacetate with a strong base, act as versatile building blocks in organic synthesis.
  • The allyl group (CH2=CH-CH2) within the molecule is readily displaced by the nucleophile, allowing for the formation of carbon-carbon bonds and the introduction of the allyl moiety into target molecules.
  • This strategy is particularly valuable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and functional materials [].

Reagent in Alkylation Reactions

  • Allyltrifluoroacetate can participate directly in alkylation reactions, where it acts as an alkylating agent.
  • The electrophilic nature of the carbon atom adjacent to the trifluoroacetate group allows it to react with various nucleophiles, enabling the introduction of the allyl group into target molecules.
  • This approach offers a convenient method for functionalizing organic compounds and creating diverse structures [].

Intermediate in Pharmaceutical Synthesis

  • Due to its ability to introduce the allyl group and its versatile reactivity, allyltrifluoroacetate finds application as an intermediate in the synthesis of various pharmaceuticals.
  • The specific role and functionalities it contributes to the final drug molecule can vary depending on the target compound.
  • However, its presence can be crucial for achieving desired pharmaceutical properties.
Origin and Significance

Molecular Structure Analysis

Allyl trifluoroacetate has the molecular formula C5H5F3O2. Its structure consists of a three-carbon allyl group (CH2-CH=CH2) attached to a trifluoroacetate ester (CF3COO) group via an oxygen atom (O).

Key features of the structure include:

  • Double bond: The presence of a double bond (C=C) within the allyl group creates a reactive site susceptible to nucleophilic attack [].
  • Electrophilic carbonyl group: The carbonyl group (C=O) in the trifluoroacetate moiety is electron-withdrawing due to the presence of the three fluorine atoms. This makes the carbon atom in the C=O group electrophilic, susceptible to attack by nucleophiles [].

Chemical Reactions Analysis

Allyl trifluoroacetate is involved in various chemical reactions due to its reactive functional groups. Here are some notable examples:

  • Alkylation reactions: Allyl trifluoroacetate can act as a nucleophilic ally metal precursor. In the presence of a strong base, the allylic alcohol group deprotonates, forming a nucleophilic allyl metal species. This allyl metal intermediate can then react with various electrophiles to form new carbon-carbon bonds. For instance, the reaction with an aldehyde can generate a homoallylic alcohol [].

Reaction (example):

CH2-CH=CH2-OCOCF3 + KOH -> CH2-CH=CH-CH2-OK + CF3COOH (deprotonation)

CH2-CH=CH-CH2-OK + R-CHO -> CH2-CH=CH-CH2-CH(OH)R + KOCH (alkylation) []

  • Hydrolysis: Allyl trifluoroacetate can undergo hydrolysis under acidic or basic conditions, breaking the ester bond and forming allyl alcohol and trifluoroacetic acid [].

Reaction:

CH2-CH=CH2-OCOCF3 + H2O -> CH2-CH=CH2-OH + CF3COOH (acidic hydrolysis)

Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in relevant organic chemistry textbooks or research articles.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: 66-67 °C (literature) [].
  • Density: 1.183 g/mL at 25 °C (literature) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Relatively stable under dry conditions. Can hydrolyze in presence of moisture or under acidic/basic conditions [].

Mechanism of Action (Not Applicable)

Allyl trifluoroacetate is a flammable liquid and should be handled with appropriate safety precautions []. It is also likely to be an irritant and may cause skin or eye irritation upon contact. Specific data on toxicity is not readily available. Always consult the Safety Data Sheet (SDS) for the specific product before handling allyl trifluoroacetate.

Additional Notes:

  • The information presented here is based on scientific research and is not intended for any medical or commercial use.
  • Always perform experiments with allyl trifluoroacetate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

383-67-5

Wikipedia

Allyl trifluoroacetate

Dates

Modify: 2023-08-15

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